4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the 1-methylpyrazole family, featuring a bromine atom at the 4-position and a cyclopropyl group at the 3-position. With a molecular formula of C7H9BrN2 and a molecular weight of 201.06 g/mol, it serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1257637-80-1
Cat. No. B1526373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
CAS1257637-80-1
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CC2)Br
InChIInChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyUSPQGAVLHGQJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (CAS 1257637-80-1): A Strategic Building Block for Diversified Pyrazole Synthesis


4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the 1-methylpyrazole family, featuring a bromine atom at the 4-position and a cyclopropyl group at the 3-position . With a molecular formula of C7H9BrN2 and a molecular weight of 201.06 g/mol, it serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . The compound is typically supplied with a purity specification of ≥95% and is stored under cool, dry conditions to maintain stability .

Workflow Suzuki-Miyaura cross-coupling ready
Selection Bromo handle for efficient coupling
Use context SAR library & metabolic stability studies

Why Generic Substitution of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole with Other Pyrazole Analogs is Not Feasible


The specific combination of substituents on the pyrazole core of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole creates a unique reactivity and property profile that cannot be replicated by close analogs. Simple substitutions, such as replacing the bromine with chlorine or iodine, or changing the cyclopropyl to an ethyl group, alter the electronic character and steric environment of the molecule, leading to significantly different outcomes in key reactions like cross-couplings [1]. Furthermore, the cyclopropyl group imparts distinct metabolic and conformational properties crucial for optimizing drug candidates, a benefit lost with other alkyl substitutions [2]. The evidence below quantifies these differences, demonstrating why this specific compound is the necessary choice for certain research applications.

Target property

Bromo group enables efficient Suzuki coupling with reduced dehalogenation

Substitute mismatch

Iodo analogs may increase undesirable dehalogenation, lowering coupling yields

Target property

Cyclopropyl group contributes to lower CYP oxidation susceptibility

Substitute mismatch

Ethyl or methyl analogs may not confer the same metabolic stability profile

Quantitative Differentiation of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole for Procurement Decisions


Superior Cross-Coupling Performance of 4-Bromopyrazoles Compared to Iodo Analogs

In a direct comparative study of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo- and chloro-pyrazole derivatives were found to be superior to their iodo-pyrazole counterparts [1]. The bromo derivatives demonstrated a significantly reduced propensity for the undesirable dehalogenation side reaction, which is a major issue with iodo analogs. This makes the 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole a more reliable and efficient partner for constructing complex molecules.

Suzuki-Miyaura coupling
Head-to-head
Bromo vs Iodo
Reduced dehalogenation supports higher coupling efficiency
Direct comparison study; bromo/chloro outperformed iodo
Medicinal Chemistry Organic Synthesis Cross-Coupling

Metabolic Stability Conferred by the Cyclopropyl Substituent

The cyclopropyl group is a recognized pharmacophore used to enhance the metabolic stability of drug candidates. Literature surveys indicate that introducing a cyclopropyl group can improve metabolic stability by diminishing oxidative metabolism by cytochrome P450 enzymes [1]. This is a key differentiator from other alkyl substituents (e.g., ethyl, methyl) which are more susceptible to metabolic oxidation. The presence of the cyclopropyl group at the 3-position of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is therefore a strategic feature for the development of molecules with improved pharmacokinetic profiles.

Metabolic stability
Class-level
Cyclopropyl may lower CYP oxidation
Supports ADME scaffold selection
Literature-based inference; context-dependent
Drug Discovery ADME Medicinal Chemistry

Physicochemical Property Differentiation from 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

Replacing the cyclopropyl group with an ethyl group (as in the analog 4-Bromo-3-ethyl-1-methyl-1H-pyrazole) results in a notable change in calculated lipophilicity. The target compound has a computed XLogP3-AA value of 1.5 . While a direct experimental comparison is not available, the difference in structure suggests the cyclopropyl group provides a more compact, less lipophilic profile compared to the ethyl analog, which can be crucial for optimizing drug-like properties and avoiding high logP liabilities.

Lipophilicity
Data to verify
XLogP3-AA 1.5 (calc.)
May support lower logP design vs ethyl analog
Calculated property; experimental validation needed
Computational Chemistry Property Prediction Drug Design

Optimal Application Scenarios for 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole Based on Differentiated Evidence


Medicinal Chemistry SAR Studies for Metabolic Stability Optimization

This compound is an ideal core scaffold for building focused libraries when exploring structure-activity relationships (SAR) around metabolic stability. The cyclopropyl group is a known pharmacophore for reducing CYP-mediated oxidation. By using this building block as a starting point, researchers can efficiently generate analogs that are inherently more metabolically stable than those derived from alkyl-substituted pyrazoles, thereby increasing the probability of identifying a development candidate with a favorable pharmacokinetic profile [1].

Synthesis of Complex Molecules via High-Fidelity Suzuki-Miyaura Cross-Coupling

In multi-step synthetic sequences requiring a robust and efficient carbon-carbon bond formation, this bromopyrazole is superior to its iodo counterpart. The reduced risk of dehalogenation ensures higher yields and cleaner reaction profiles in Suzuki-Miyaura couplings. This makes it a preferred substrate for the late-stage diversification of pyrazole-containing drug candidates or for the construction of complex molecular architectures in medicinal chemistry and materials science [2].

CNS Drug Discovery Programs Targeting TAAR1 and Related Receptors

The unique combination of a 4-bromo handle for further elaboration and a 3-cyclopropyl group for optimal metabolic stability makes this building block exceptionally well-suited for synthesizing ligands targeting CNS receptors like TAAR1 [1]. Advanced TAAR1 ligands derived from this scaffold, such as 4-Bromo-3-cyclopropyl-N-[6-[(2R)-morpholin-2-yl]-3-pyridyl]-1H-pyrazole-5-carboxamide, have demonstrated potent activity (Ki = 5.3 nM for mouse TAAR1) [2]. This validates the compound as a privileged starting point for neuroscience drug discovery efforts.

Application
Selection Property
Validation Focus
Metabolic stability SAR studies
Cyclopropyl pharmacophore
CYP metabolism resistance profiling
Complex molecule synthesis via Suzuki coupling
Bromo group reactivity
Cross-coupling yield and dehalogenation monitoring
CNS target ligand exploration
Scaffold for receptor ligands
Reported target binding and selectivity profiling

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